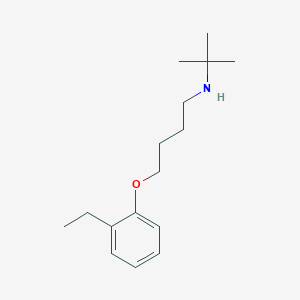
N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine, also known as ADB-BUTINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potential for scientific research. This compound is a member of the indazole-3-carboxamide family and has been shown to have a high affinity for CB1 and CB2 receptors in the endocannabinoid system. In
科学研究应用
N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine has shown potential for a variety of scientific research applications, including studying the endocannabinoid system, developing new treatments for pain and inflammation, and exploring the effects of synthetic cannabinoids on the human body. This compound has been used in studies to investigate the role of CB1 and CB2 receptors in the modulation of pain and inflammation, as well as the effects of synthetic cannabinoids on cognitive function and behavior.
作用机制
N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine acts as a potent agonist for CB1 and CB2 receptors in the endocannabinoid system. This binding leads to the activation of downstream signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) and phospholipase C (PLC). These pathways are involved in the modulation of pain and inflammation, as well as the regulation of mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine are not fully understood, but studies have shown that this compound can modulate pain and inflammation, alter cognitive function and behavior, and affect cardiovascular and respiratory function. N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine has also been shown to have analgesic and anxiolytic effects in animal models, making it a potential candidate for the development of new treatments for pain and anxiety disorders.
实验室实验的优点和局限性
The advantages of using N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine in lab experiments include its high potency and selectivity for CB1 and CB2 receptors, as well as its ability to modulate pain and inflammation. However, there are some limitations to using this compound, including its potential for abuse and dependence, as well as the lack of information on its long-term effects on the human body. Researchers must exercise caution when working with N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine and follow strict safety protocols to ensure the safety of themselves and others.
未来方向
There are many potential future directions for research on N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine, including investigating its effects on different types of pain and inflammation, exploring its potential as a treatment for anxiety and mood disorders, and studying its long-term effects on the human body. Additionally, researchers may seek to develop new synthetic cannabinoids based on the structure of N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine, with the goal of creating compounds with improved selectivity and efficacy for the endocannabinoid system. Overall, N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine represents a valuable tool for scientific research and has the potential to lead to new treatments for a variety of medical conditions.
合成方法
The synthesis of N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine involves the reaction of tert-butyl 4-(2-ethylphenoxy)butanoate with 1H-indazole-3-carboxylic acid hydrazide in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain the final compound. This synthesis method has been optimized to produce high yields of pure N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine, making it a valuable tool for scientific research.
属性
IUPAC Name |
N-tert-butyl-4-(2-ethylphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-5-14-10-6-7-11-15(14)18-13-9-8-12-17-16(2,3)4/h6-7,10-11,17H,5,8-9,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOORHDYOVLCAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCCCNC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-(3-{[2-(2-naphthylamino)-2-oxoethyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5195253.png)
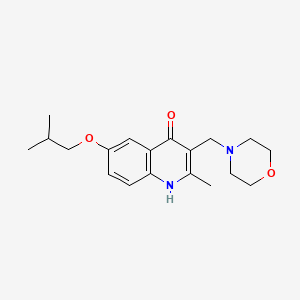
![1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5195260.png)
![ethyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5195268.png)
![6-chloro-2-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline](/img/structure/B5195271.png)
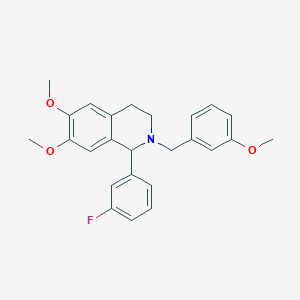
![2-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B5195295.png)

![[1-(1-benzofuran-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinyl]methanol](/img/structure/B5195318.png)
![3-(3,4-difluorophenyl)-5-(methylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5195319.png)
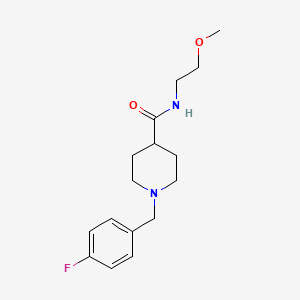
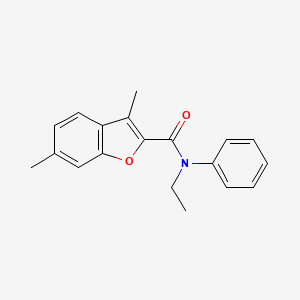
![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylurea](/img/structure/B5195345.png)
![(2S)-2-isopropyl-1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-methylpiperazine](/img/structure/B5195353.png)